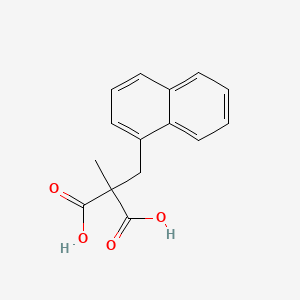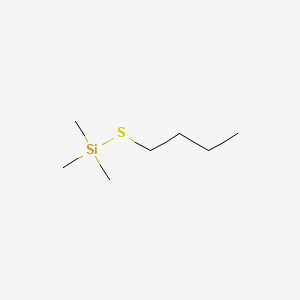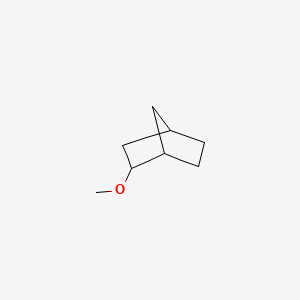
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate typically involves the reaction of 2-chloroethylamine with ethyl 1,2,5-thiadiazole-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials.
Biological Studies: It is used as a tool compound to study the effects of thiadiazole derivatives on various biological pathways and processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound may also interact with other molecular targets, such as enzymes involved in DNA repair pathways, further enhancing its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate can be compared with other similar compounds, such as:
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy. Both compounds share the chloroethyl group, which is responsible for their DNA-alkylating properties.
Melphalan: Another nitrogen mustard derivative with anticancer activity. Similar to this compound, Melphalan forms DNA adducts that inhibit cell proliferation.
The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct chemical and biological properties compared to other alkylating agents.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and biological studies. Further research is needed to fully explore its potential and develop new applications for this intriguing compound.
Eigenschaften
CAS-Nummer |
147194-42-1 |
|---|---|
Molekularformel |
C7H10ClN3O2S |
Molekulargewicht |
235.69 g/mol |
IUPAC-Name |
ethyl 4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C7H10ClN3O2S/c1-2-13-7(12)5-6(9-4-3-8)11-14-10-5/h2-4H2,1H3,(H,9,11) |
InChI-Schlüssel |
BPFJOQLHZZQXKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NSN=C1NCCCl |
Löslichkeit |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)

![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)

![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)

![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)


![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
